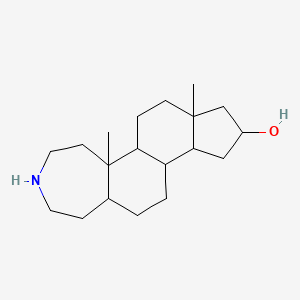

![molecular formula C14H19N9O3 B1211077 N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide CAS No. 114139-02-5](/img/structure/B1211077.png)

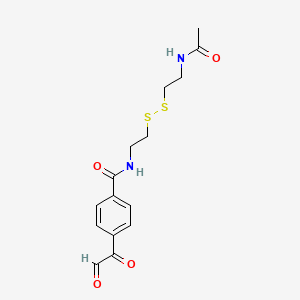

N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La di-imidazole lexitropsine est un membre de la famille des lexitropsines, qui sont des ligands de liaison à l’ADN semi-synthétiques. Ces composés sont des analogues structuraux d’antibiotiques naturels tels que la nétropsine et la distamycine. La di-imidazole lexitropsine se lie spécifiquement au sillon mineur de l’ADN avec une forte sélectivité de séquence, formant des complexes capables de distinguer les différentes paires de bases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la di-imidazole lexitropsine implique la formation de cycles imidazole, qui sont des composants clés de la molécule. Les avancées récentes dans la synthèse des imidazoles se sont concentrées sur des méthodes régiosélectives qui permettent la formation d’imidazoles substitués dans des conditions douces. Une telle méthode implique la cyclisation d’amido-nitriles utilisant l’addition catalysée par le nickel aux nitriles, suivie d’une proto-démétallation, d’une tautomérisation et d’une cyclisation déshydratante .

Méthodes de production industrielle : La production industrielle de la di-imidazole lexitropsine peut impliquer l’utilisation de techniques de chimie verte pour assurer la durabilité. Des méthodes telles que l’irradiation par micro-ondes, l’irradiation par ultrasons et le broyage à billes ont été utilisées pour synthétiser des dérivés d’imidazole avec des rendements élevés, des déchets faibles et des temps de réaction courts .

Analyse Des Réactions Chimiques

Types de réactions : La di-imidazole lexitropsine subit diverses réactions chimiques, notamment :

Oxydation : Les cycles imidazole peuvent être oxydés pour former de l’imidazole-2-carboxaldéhyde.

Réduction : Les réactions de réduction peuvent convertir les dérivés de l’imidazole en leurs amines correspondantes.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels sur les cycles imidazole.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d’alkyle et les chlorures d’acyle sont couramment utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Imidazole-2-carboxaldéhyde.

Réduction : Amines d’imidazole.

Substitution : Divers dérivés d’imidazole substitués.

4. Applications de la recherche scientifique

La di-imidazole lexitropsine a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme ligand de liaison à l’ADN pour étudier les interactions ADN-protéines et la reconnaissance de l’ADN.

Biologie : Employée dans l’étude de la régulation des gènes et le développement de thérapies ciblées sur les gènes.

Médecine : Investigée pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à se lier à des séquences d’ADN spécifiques et à inhiber la prolifération des cellules cancéreuses.

Industrie : Utilisée dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.

Applications De Recherche Scientifique

Di-imidazole lexitropsin has a wide range of scientific research applications:

Chemistry: Used as a DNA-binding ligand to study DNA-protein interactions and DNA recognition.

Biology: Employed in the study of gene regulation and the development of gene-targeted therapies.

Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to specific DNA sequences and inhibit the proliferation of cancer cells.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

La di-imidazole lexitropsine exerce ses effets en se liant au sillon mineur de l’ADN. Les cycles imidazole interagissent avec les bases guanine de l’ADN, formant des liaisons hydrogène et des interactions de van der Waals. Cette liaison perturbe la fonction normale de l’ADN, inhibant des processus tels que la transcription et la réplication. Les cibles moléculaires comprennent des séquences d’ADN spécifiques, et les voies impliquées sont liées à l’expression des gènes et à la prolifération cellulaire .

Composés similaires :

Nétropsine : Un antibiotique naturel qui se lie au sillon mineur de l’ADN.

Distamycine : Un autre antibiotique naturel ayant des propriétés de liaison à l’ADN similaires.

Hoechst 33258 : Un colorant synthétique qui se lie au sillon mineur de l’ADN.

Comparaison : La di-imidazole lexitropsine est unique en sa forte sélectivité de séquence et sa capacité à former des complexes stables avec l’ADN. Contrairement à la nétropsine et à la distamycine, qui ont des affinités de liaison plus larges, la di-imidazole lexitropsine peut distinguer les différentes paires de bases avec une plus grande précision. Hoechst 33258, bien qu’il se lie également au sillon mineur, est principalement utilisé comme colorant fluorescent et n’a pas le même niveau de spécificité de séquence .

Comparaison Avec Des Composés Similaires

Netropsin: A natural antibiotic that binds to the minor groove of DNA.

Distamycin: Another natural antibiotic with similar DNA-binding properties.

Hoechst 33258: A synthetic dye that binds to the minor groove of DNA.

Comparison: Di-imidazole lexitropsin is unique in its high sequence selectivity and ability to form stable complexes with DNA. Unlike netropsin and distamycin, which have broader binding affinities, di-imidazole lexitropsin can distinguish between different base pairs with greater precision. Hoechst 33258, while also binding to the minor groove, is primarily used as a fluorescent dye and lacks the same level of sequence specificity .

Propriétés

Numéro CAS |

114139-02-5 |

|---|---|

Formule moléculaire |

C14H19N9O3 |

Poids moléculaire |

361.36 g/mol |

Nom IUPAC |

N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide |

InChI |

InChI=1S/C14H19N9O3/c1-22-5-9(18-7-24)19-12(22)14(26)21-10-6-23(2)11(20-10)13(25)17-4-3-8(15)16/h5-7H,3-4H2,1-2H3,(H3,15,16)(H,17,25)(H,18,24)(H,21,26) |

Clé InChI |

WISSDOJERIUENW-UHFFFAOYSA-N |

SMILES |

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC=O |

SMILES canonique |

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC=O |

Synonymes |

di-imidazole lexitropsin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)

![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)

![DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE](/img/structure/B1211011.png)

![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B1211016.png)